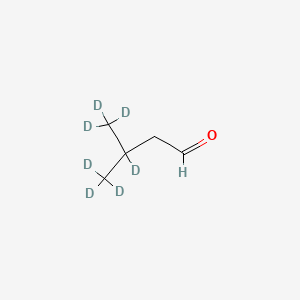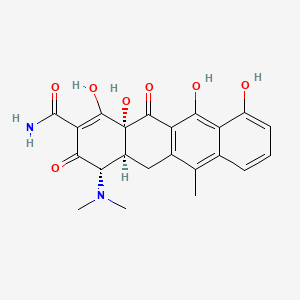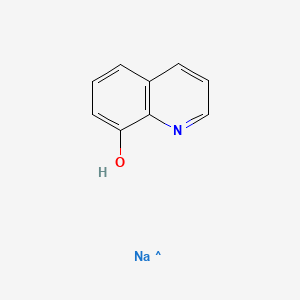
Sodium-8-oxyquinolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium-8-oxyquinolate is a chemical compound with the molecular formula C9H6NNaO . It is also known by other names such as sodium quinolin-8-olate and 8-Hydroxyquinoline sodium salt .
Molecular Structure Analysis
The molecular structure of Sodium-8-oxyquinolate consists of 9 carbon atoms, 6 hydrogen atoms, 1 nitrogen atom, and 1 sodium atom . The InChI representation of the molecule isInChI=1S/C9H7NO.Na/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;/q;+1/p-1 . Physical And Chemical Properties Analysis
Sodium-8-oxyquinolate has a molecular weight of 167.14 g/mol . It has a topological polar surface area of 36 Ų . It does not have any rotatable bonds .Applications De Recherche Scientifique
Film Scintillator
Sodium-8-oxyquinolate has been used in the creation of new film scintillators . Thin luminescent films of the organometallic complex of lithium 8-hydroxyquinolate Liq on glass substrates were fabricated by capillary deposition and lithography . The spectral-luminescent properties of the obtained film structures were investigated .
Neutron Detection
The measurement of neutron backgrounds and neutron fluxes finds application in the nuclear industry, nuclear medicine, geophysical research, industrial facilities for the sterilization of products, and in the implementation of measures to prevent the proliferation of fissile nuclear materials . Sodium-8-oxyquinolate plays a crucial role in the design of new detectors for detecting neutrons .
Organic Scintillators
Organic scintillators have ultrafast (< 1 nsec) de-excitation kinetics, but their light output is strongly reduced because of the need to use additional phosphors (‘shifters’) to transfer the primary scintillation (380 – 440 nm) into a range where a photomultiplier tube (PMT) and silicon semiconductor photodetectors (480 – 550 nm) operate operates efficiently . Sodium-8-oxyquinolate can be used to create an organic scintillator that could generate photons in the PMT sensitivity range (460 – 520 nm) directly on exposure to ionizing radiation .
Photophysical Properties of Heteroleptic Iridium(III) Complexes
The preparation and photophysical properties of heteroleptic iridium(III) complexes containing a dianionic C,C,C,C-tetradentate ligand and a cyclometalated phenylpyridine group are described . Sodium-8-oxyquinolate can be used in the preparation of these complexes .
Tuning Complex Redox Potentials and Light Harvesting Properties
Fluorinated aryl substituents are demonstrated as an effective means to tune complex redox potentials and light harvesting properties . Sodium-8-oxyquinolate can be used in the process of tuning these properties .
Mécanisme D'action
Target of Action
Sodium-8-oxyquinolate, also known as 8-Hydroxyquinoline sodium salt , is a compound that has been found to exhibit a wide range of biological activities It’s known that 8-hydroxyquinoline derivatives, which sodium-8-oxyquinolate is a part of, have been used in photodynamic therapy (pdt) as photosensitizers .
Mode of Action
In the context of pdt, photosensitizers like sodium-8-oxyquinolate generate toxic species upon irradiation with the appropriate wavelength of light . These toxic species, such as reactive oxygen species (ROS), oxidize biomolecules in cells, mainly nucleic acids, proteins, and lipids, leading to severe alteration in cell signaling cascades or gene expression regulation . This process can cause tumor cell damage including necrosis, apoptosis, autophagy, or ferroptosis .
Biochemical Pathways
The generation of ros and the subsequent oxidation of biomolecules suggest that multiple biochemical pathways could be affected, particularly those involved in cell signaling and gene expression regulation .
Result of Action
The result of Sodium-8-oxyquinolate’s action, particularly in the context of PDT, is the generation of toxic species that cause damage to tumor cells . This damage can manifest in several ways, including necrosis, apoptosis, autophagy, or ferroptosis . The exact molecular and cellular effects would likely depend on the specific context and conditions of the treatment.
Action Environment
In the context of pdt, factors such as the wavelength of light used for irradiation and the presence of oxygen could potentially influence the action of sodium-8-oxyquinolate .
Propriétés
InChI |
InChI=1S/C9H7NO.Na/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJDFJRDKIADMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NNaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2872-54-0 |
Source


|
| Record name | 8-Quinolinol, sodium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2872-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol](/img/structure/B590923.png)

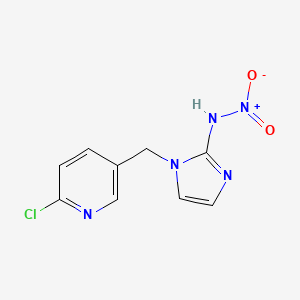


![1h-Furo[2,3-g]indole](/img/structure/B590931.png)
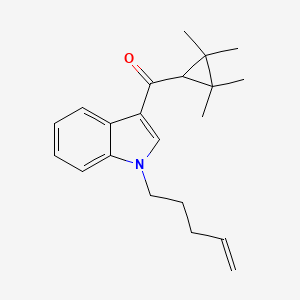
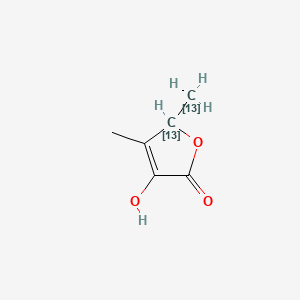

![N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-(trideuteriomethyl)ethanimidamide](/img/structure/B590940.png)
